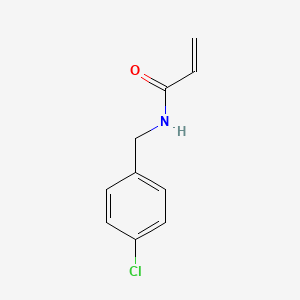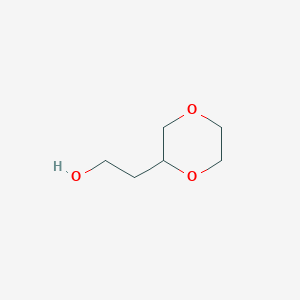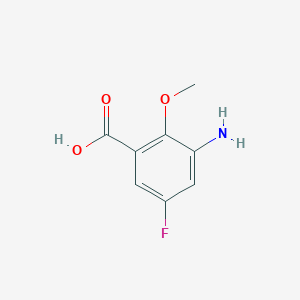
N-(4-chlorobenzyl)acrylamide
概要
説明
N-(4-chlorobenzyl)acrylamide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a chlorobenzyl group attached to an acrylamide moiety, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
N-(4-chlorobenzyl)acrylamide can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
N-(4-chlorobenzyl)acrylamide undergoes various chemical reactions, including:
Electrophilic Bromination: This reaction involves the addition of bromine to the double bond of the acrylamide moiety, leading to the formation of brominated products.
Spirocyclization: This reaction forms spirocyclic compounds through intramolecular cyclization, often catalyzed by electrophilic reagents.
Common Reagents and Conditions
Bromine: Used in electrophilic bromination reactions.
2-Bromoethan-1-ol: Acts as a brominating reagent in spirocyclization reactions.
Major Products
Brominated 2-azaspiro[4.5]decanes: Formed through electrophilic bromination and spirocyclization reactions.
科学的研究の応用
N-(4-chlorobenzyl)acrylamide finds applications in diverse scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in antifungal treatments.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of N-(4-chlorobenzyl)acrylamide involves its interaction with molecular targets through covalent bonding. The compound’s electrophilic nature allows it to form covalent adducts with nucleophilic sites on proteins and other biomolecules. This interaction can disrupt normal cellular functions, leading to various biological effects .
類似化合物との比較
Similar Compounds
N-benzylacrylamide: Similar structure but lacks the chlorobenzyl group.
N-(4-methoxybenzyl)acrylamide: Contains a methoxy group instead of a chlorine atom.
Uniqueness
N-(4-chlorobenzyl)acrylamide is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications .
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-2-10(13)12-7-8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOUPSDZRNVKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3104997.png)
![(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine](/img/structure/B3105006.png)

![2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole](/img/structure/B3105021.png)





![Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3105047.png)



